molecular formula C21H20ClFN2O2 B279484 N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine

Katalognummer: B279484
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: RHCCENFJSIOVIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a selective antagonist of the μ-opioid receptor, a protein that plays a crucial role in pain modulation.

Wirkmechanismus

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine exerts its effects by selectively binding to the μ-opioid receptor and blocking its activation by endogenous opioids such as endorphins. This results in a decrease in pain sensation and a reduction in the rewarding effects of opioids. This compound does not bind to other opioid receptors, which reduces the risk of side effects associated with non-selective opioid antagonists.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent inhibition of μ-opioid receptor activation in vitro. In animal models, this compound has been shown to produce analgesia without causing respiratory depression or other side effects associated with opioid use. Moreover, this compound has been shown to reduce the rewarding effects of opioids, indicating its potential use in the treatment of opioid addiction.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a selective antagonist of the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioid antagonists. Moreover, this compound has been shown to produce analgesia without causing respiratory depression or other side effects associated with opioid use. However, this compound has a moderate yield in the synthesis process, and it is time-consuming to produce. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Zukünftige Richtungen

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans. Future studies could investigate the use of this compound in the treatment of chronic pain and opioid addiction. Additionally, the development of more efficient synthesis methods could increase the availability of this compound for laboratory experiments. Furthermore, the potential use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.

Synthesemethoden

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and it requires careful purification to obtain the desired product. The overall yield of the synthesis is moderate, and the process is time-consuming. However, this compound can be obtained in sufficient quantities for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic effects in animal models of pain, indicating its potential use as a painkiller. Moreover, this compound has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it could be used to treat opioid addiction.

Eigenschaften

Molekularformel

C21H20ClFN2O2

Molekulargewicht

386.8 g/mol

IUPAC-Name

1-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C21H20ClFN2O2/c1-26-21-10-15(12-24-13-18-4-2-3-9-25-18)5-8-20(21)27-14-16-6-7-17(23)11-19(16)22/h2-11,24H,12-14H2,1H3

InChI-Schlüssel

RHCCENFJSIOVIH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)F)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.